molecular formula C26H33N5O2 B11109748 4-(decyloxy)-N'-[(E)-(4-phenyl-1H-1,2,3-triazol-5-yl)methylidene]benzohydrazide

4-(decyloxy)-N'-[(E)-(4-phenyl-1H-1,2,3-triazol-5-yl)methylidene]benzohydrazide

Cat. No.: B11109748
M. Wt: 447.6 g/mol
InChI Key: QOHGKAPYJZGBBK-NHFJDJAPSA-N
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Description

4-(Decyloxy)-N’-[(E)-(4-phenyl-1H-1,2,3-triazol-5-yl)methylene]benzohydrazide is a complex organic compound that features a combination of a decyloxy group, a phenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(E)-(4-phenyl-1H-1,2,3-triazol-5-yl)methylene]benzohydrazide typically involves multiple steps:

    Formation of the Decyloxybenzohydrazide: This step involves the reaction of 4-decyloxybenzoic acid with hydrazine hydrate to form 4-decyloxybenzohydrazide.

    Synthesis of the Triazole Derivative: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne, producing 4-phenyl-1H-1,2,3-triazole.

    Condensation Reaction: The final step involves the condensation of 4-decyloxybenzohydrazide with the triazole derivative under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(E)-(4-phenyl-1H-1,2,3-triazol-5-yl)methylene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique combination of functional groups may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound could be used as a probe or marker in various biological assays, helping to elucidate cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N’-[(E)-(4-phenyl-1H-1,2,3-triazol-5-yl)methylene]benzohydrazide is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Decyloxy)benzohydrazide
  • 4-Phenyl-1H-1,2,3-triazole
  • 4-Decyloxybenzoic acid

Uniqueness

What sets 4-(decyloxy)-N’-[(E)-(4-phenyl-1H-1,2,3-triazol-5-yl)methylene]benzohydrazide apart from similar compounds is its unique combination of functional groups

Properties

Molecular Formula

C26H33N5O2

Molecular Weight

447.6 g/mol

IUPAC Name

4-decoxy-N-[(E)-(5-phenyl-2H-triazol-4-yl)methylideneamino]benzamide

InChI

InChI=1S/C26H33N5O2/c1-2-3-4-5-6-7-8-12-19-33-23-17-15-22(16-18-23)26(32)30-27-20-24-25(29-31-28-24)21-13-10-9-11-14-21/h9-11,13-18,20H,2-8,12,19H2,1H3,(H,30,32)(H,28,29,31)/b27-20+

InChI Key

QOHGKAPYJZGBBK-NHFJDJAPSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=NNN=C2C3=CC=CC=C3

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=NNN=C2C3=CC=CC=C3

Origin of Product

United States

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